

13C NMR analysis of 2-Methylbutyl benzoate

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Compound of Interest

Compound Name: 2-Methylbutyl benzoate

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An In-Depth Technical Guide to the 13C NMR Analysis of **2-Methylbutyl benzoate**

Abstract

This technical guide provides a comprehensive exploration of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of **2-methylbutyl benzoate**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. Instead, it offers a detailed methodological framework for the complete structural elucidation of this chiral ester. We will delve into the prediction of the 13C NMR spectrum, the rationale behind the chemical shifts, and the application of advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for unambiguous signal assignment. This guide is grounded in the principles of scientific integrity, providing not only procedural steps but also the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Structural Significance of 2-Methylbutyl Benzoate

2-Methylbutyl benzoate is an organic ester characterized by a benzene ring attached to a carbonyl group, which is in turn linked to a chiral 2-methylbutyl chain. The presence of a stereocenter in the alkyl portion of the molecule introduces complexity and the potential for stereoisomerism, making NMR spectroscopy an invaluable tool for its structural characterization.^[1] 13C NMR, in particular, provides direct insight into the carbon skeleton of

the molecule, with each unique carbon atom producing a distinct signal in the spectrum.^[2] A thorough analysis of the ¹³C NMR spectrum, augmented by more advanced NMR experiments, allows for the complete and unequivocal assignment of all carbon resonances, which is a critical step in confirming the identity and purity of the compound.

The molecular structure of **2-methylbutyl benzoate** is presented below:

Figure 1: Molecular structure of **2-methylbutyl benzoate**.

Predicted ¹³C NMR Chemical Shifts

While an experimental spectrum for **2-methylbutyl benzoate** is not publicly available in databases such as the Spectral Database for Organic Compounds (SDBS), we can accurately predict the chemical shifts using established empirical data for similar structural motifs and computational prediction tools.^{[3][4][5][6][7]} The predicted ¹³C NMR chemical shifts for **2-methylbutyl benzoate** in a standard deuterated solvent like chloroform-d (CDCl₃) are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
|-------------------------|--|---|
| C=O (Carbonyl) | ~166 | The carbonyl carbon of an ester typically resonates in this downfield region due to the strong deshielding effect of the two adjacent oxygen atoms. [8] |
| C (Quaternary Aromatic) | ~130 | This is the ipso-carbon of the benzene ring, directly attached to the carbonyl group. Its chemical shift is influenced by the electron-withdrawing nature of the ester functionality. |
| CH (Aromatic) | ~133 (para), ~129 (ortho), ~128 (meta) | The aromatic carbons exhibit characteristic shifts, with the para-carbon being the most deshielded and the meta-carbons the most shielded among the protonated aromatic carbons. [9] [10] |
| O-CH ₂ | ~65 | This methylene carbon is deshielded due to its direct attachment to the ester oxygen atom. |
| CH (Alkyl) | ~34 | The methine carbon at the chiral center is in a typical aliphatic region. |
| CH ₂ (Alkyl) | ~26 | This methylene carbon is adjacent to the chiral center. |
| CH ₃ (Alkyl) | ~16 | This methyl group is attached to the chiral center. |

CH₃ (Terminal Alkyl)

~11

The terminal methyl group is the most shielded carbon in the molecule.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

A standard approach to acquiring a proton-decoupled ¹³C NMR spectrum would involve the following steps:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-methylbutyl benzoate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrument Setup:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** A standard single-pulse experiment with proton decoupling.
 - **Spectral Width:** 0-220 ppm.
 - **Acquisition Time:** 1-2 seconds.
 - **Relaxation Delay:** 2-5 seconds.
 - **Number of Scans:** 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
- **Processing:** Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Advanced NMR Techniques for Unambiguous Signal Assignment

While the predicted chemical shifts provide a strong starting point, a comprehensive and definitive assignment requires the use of advanced NMR techniques.

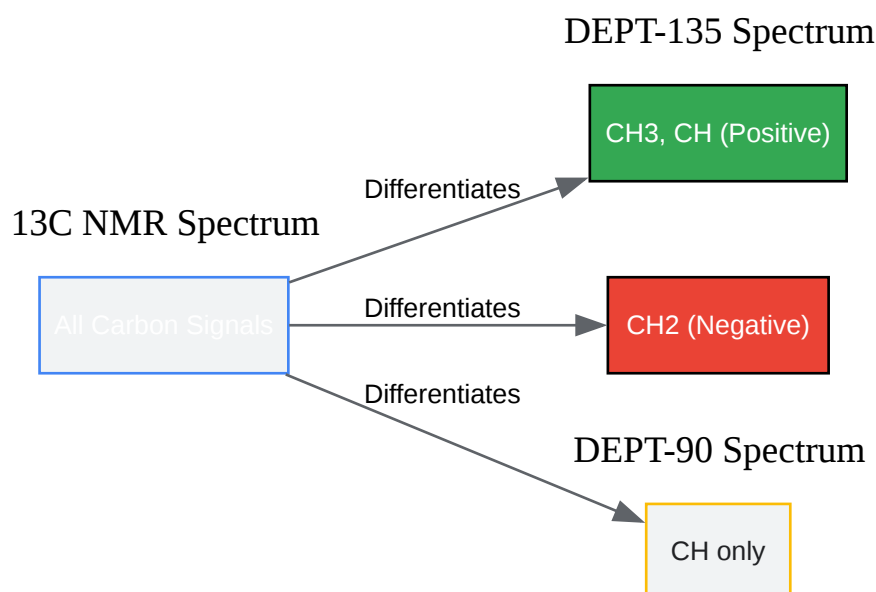
DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the multiplicity of each carbon signal (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).^{[2][11][12]} A typical DEPT analysis involves acquiring three spectra:

- DEPT-45: Shows all protonated carbons as positive signals.
- DEPT-90: Shows only CH (methine) carbons as positive signals.
- DEPT-135: Shows CH₃ and CH carbons as positive signals and CH₂ carbons as negative signals.

By comparing these spectra with the standard proton-decoupled ¹³C NMR spectrum, all carbon signals can be assigned to their respective multiplicities. Quaternary carbons, which are absent in all DEPT spectra, can be identified by their presence in the standard ¹³C spectrum.

^[8]



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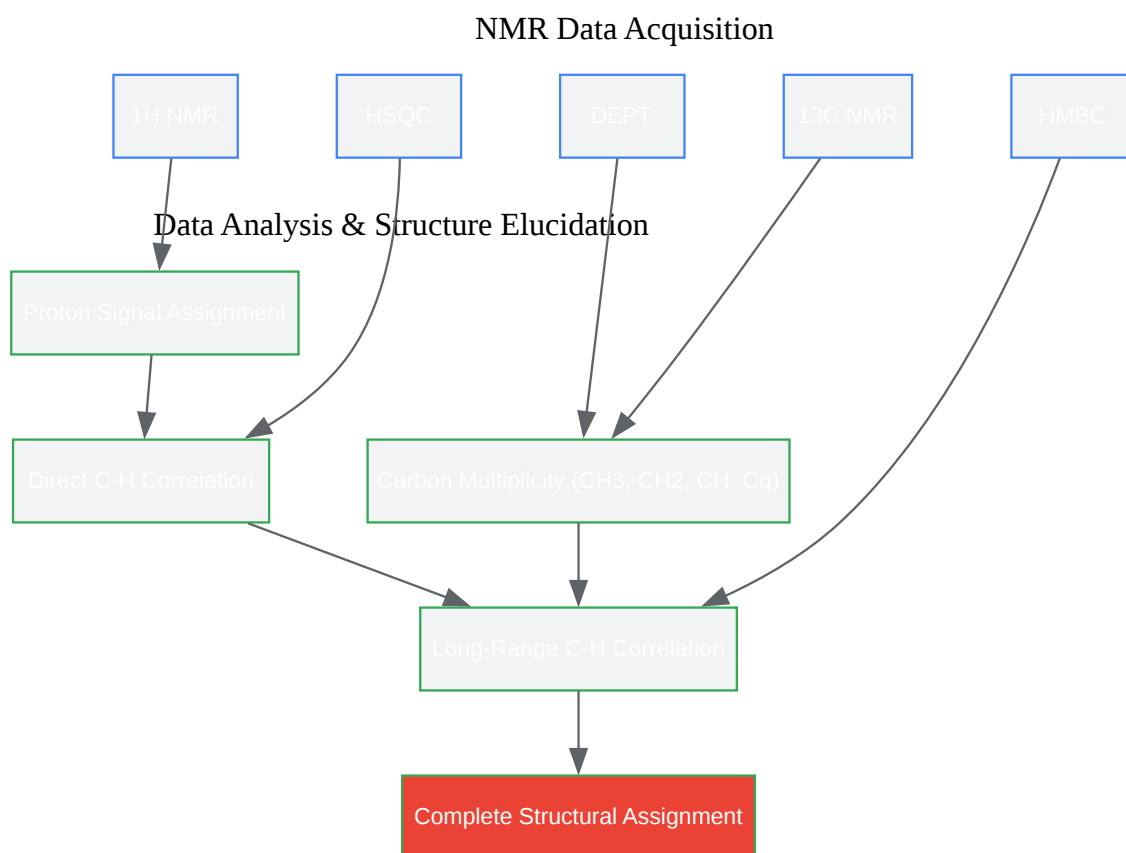
Figure 2: Workflow for carbon multiplicity determination using DEPT.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment provides direct one-bond correlation between protons and their attached carbons.^{[13][14]} In an HSQC spectrum, each cross-peak indicates a direct C-H bond. This is a highly sensitive and powerful technique for correlating the well-resolved proton NMR spectrum with the ¹³C NMR spectrum. For **2-methylbutyl benzoate**, HSQC would allow for the unambiguous assignment of all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.^[14] This is crucial for piecing together the carbon skeleton of the molecule. For instance, the protons on the O-CH₂ group will show correlations to the carbonyl carbon and the methine carbon of the alkyl chain. Similarly, the aromatic protons will show long-range correlations to the carbonyl carbon and other aromatic carbons. HMBC is particularly useful for assigning quaternary carbons, which do not appear in the HSQC spectrum.^[15]



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Figure 3: Integrated workflow for the structural elucidation of **2-methylbutyl benzoate** using multiple NMR techniques.

Chirality and ¹³C NMR

It is important to note that in a standard achiral solvent, the two enantiomers of **2-methylbutyl benzoate** will produce identical ¹³C NMR spectra. However, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers.^{[16][17][18][19]} This advanced application of ¹³C NMR can be employed for the determination of enantiomeric excess.

Conclusion

The ^{13}C NMR analysis of **2-methylbutyl benzoate**, when approached systematically, provides a wealth of structural information. By combining the predictive power of chemical shift theory with the definitive assignments from DEPT, HSQC, and HMBC experiments, a complete and unambiguous characterization of the molecule's carbon framework can be achieved. This guide has outlined a robust and scientifically sound methodology that empowers researchers to confidently elucidate the structure of this and similar chiral esters, ensuring the integrity and validity of their analytical results.

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